molecular formula C24H42O3 B8530923 1-Hexadecyloxy-3,5-bis(hydroxymethyl)benzene CAS No. 159646-63-6

1-Hexadecyloxy-3,5-bis(hydroxymethyl)benzene

Cat. No. B8530923
Key on ui cas rn: 159646-63-6
M. Wt: 378.6 g/mol
InChI Key: IUTQWDRWRYEEHO-UHFFFAOYSA-N
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Patent
US08980925B2

Procedure details

The product was generated using general protocol E using dimethyl-5-hexadecyloxyisophthalate (D10, 6.30 g), lithium aluminum hydride (1.27 g, 33.5 mmol), Et2O (150 mL) yielded 2.06 g (37.9%) of a white solid. 1H NMR (CDCl3, 400 MHz) δ: 6.93 (s, 1H, Ar—H), 6.85 (s, 2H, Ar—H), 4.67 (d, 3J=5.9 Hz, 4H, Ar—CH2—OH), 3.97 (t, 6.4 Hz, 2H, O—CH2), 1.78 (p, 3J=7.6 Hz, 2H, OCH2CH2), 1.66 (t, 3J=6.0 Hz, 2H, CH2—OH), 1.45 (p, 3J=7.6 Hz, 2H, O CH2CH2CH2), 1.26 (m, 24H), 0.88 (t, 3J=6.6, 3H, CH2—CH3).
Name
dimethyl-5-hexadecyloxyisophthalate
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
37.9%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:13]=[C:12]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[CH:11]=[C:6]([C:7](OC)=[O:8])[CH:5]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH2:15]([O:14][C:12]1[CH:11]=[C:6]([CH2:7][OH:8])[CH:5]=[C:4]([CH2:3][OH:2])[CH:13]=1)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30] |f:1.2.3.4.5.6|

Inputs

Step One
Name
dimethyl-5-hexadecyloxyisophthalate
Quantity
6.3 g
Type
reactant
Smiles
COC(C1=CC(C(=O)OC)=CC(=C1)OCCCCCCCCCCCCCCCC)=O
Step Two
Name
Quantity
1.27 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)OC1=CC(=CC(=C1)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: PERCENTYIELD 37.9%
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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